(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide
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Overview
Description
(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide is a heterocyclic compound that features a thieno[2,3-c]pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thioamide with a suitable electrophile, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of strong acids or bases, and the temperature and solvent choice can significantly impact the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent product quality. The choice of raw materials and catalysts, as well as the purification techniques, are crucial factors in the industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
(3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the thieno[2,3-c]pyrrole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
Chemistry
In chemistry, (3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a promising lead compound for the development of new medications.
Industry
In industry, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (3As,6as)-hexahydro-2h-thieno[2,3-c]pyrrole 1,1-dioxide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Properties
Molecular Formula |
C6H11NO2S |
---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide |
InChI |
InChI=1S/C6H11NO2S/c8-10(9)2-1-5-3-7-4-6(5)10/h5-7H,1-4H2/t5-,6+/m0/s1 |
InChI Key |
XUHXWYFUDSFSMH-NTSWFWBYSA-N |
Isomeric SMILES |
C1CS(=O)(=O)[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
C1CS(=O)(=O)C2C1CNC2 |
Origin of Product |
United States |
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